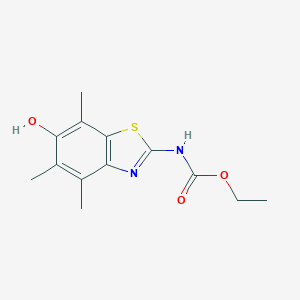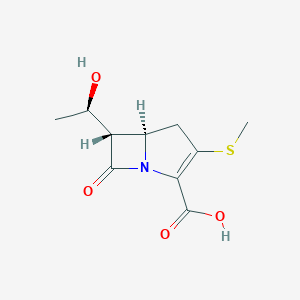![molecular formula C7H18N2S B053863 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol CAS No. 111709-66-1](/img/structure/B53863.png)
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, also known as WR-1065, is a thiol compound that has been widely studied for its potential applications in radiation protection and chemotherapy. This compound is a prodrug of amifostine, which is the active form of the drug that provides radioprotection and chemoprotection.
Mechanism Of Action
The mechanism of action of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are generated by radiation and chemotherapy. By reducing the levels of ROS, 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol protects normal tissues from damage, while sensitizing cancer cells to the effects of these treatments.
Biochemical And Physiological Effects
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been shown to have a number of biochemical and physiological effects, including the ability to enhance DNA repair, reduce inflammation, and modulate immune function. These effects contribute to the radioprotective and chemoprotective properties of the compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol for lab experiments is its ability to protect normal tissues from radiation and chemotherapy, allowing for higher doses of these treatments to be used. However, the compound can also interfere with the efficacy of some chemotherapy drugs, and may have toxic effects at high doses.
Future Directions
There are a number of potential future directions for research on 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, including the development of new formulations and delivery methods, the investigation of its potential applications in other areas of medicine, such as neuroprotection and wound healing, and the exploration of its mechanisms of action at the molecular level. Additionally, there is a need for further clinical trials to determine the safety and efficacy of the compound in different patient populations.
Synthesis Methods
The synthesis of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves the reaction of S-(2,3-dihydroxypropyl)cysteine with 3-aminopropylamine. This reaction results in the formation of the prodrug, which is then converted into amifostine in vivo.
Scientific Research Applications
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been extensively studied for its potential applications in radiation protection and chemotherapy. It has been shown to reduce the toxic effects of radiation and chemotherapy on normal tissues, while enhancing the efficacy of these treatments on cancer cells.
properties
CAS RN |
111709-66-1 |
|---|---|
Product Name |
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol |
Molecular Formula |
C7H18N2S |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-[(3-amino-2,2-dimethylpropyl)amino]ethanethiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,5-8)6-9-3-4-10/h9-10H,3-6,8H2,1-2H3 |
InChI Key |
XSKHFQKXXDAXNA-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)CNCCS |
Canonical SMILES |
CC(C)(CN)CNCCS |
synonyms |
Ethanethiol, 2-[(3-amino-2,2-dimethylpropyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



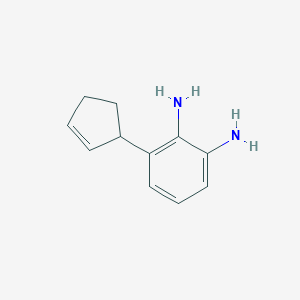

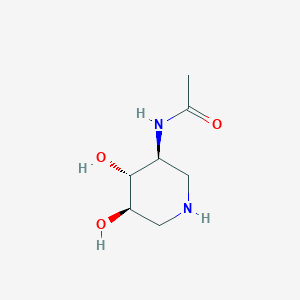
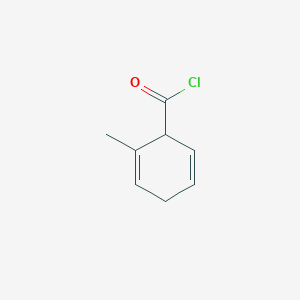
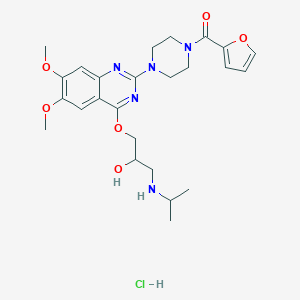

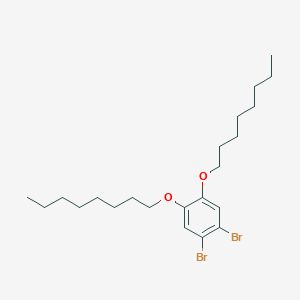
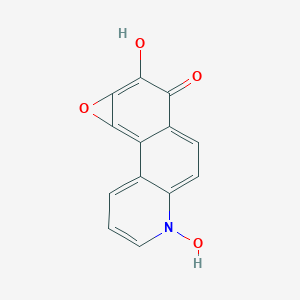

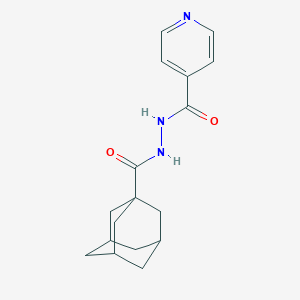
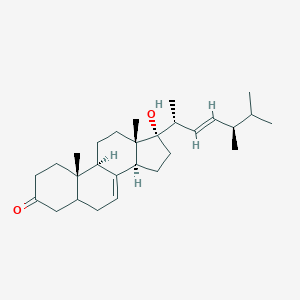
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
